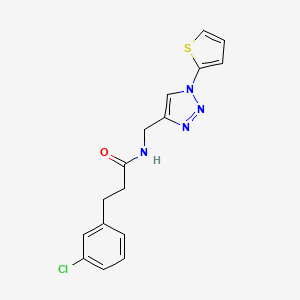

3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4OS/c17-13-4-1-3-12(9-13)6-7-15(22)18-10-14-11-21(20-19-14)16-5-2-8-23-16/h1-5,8-9,11H,6-7,10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJPANQNYQITFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl derivative and introduce the thiophene and triazole groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis

The propanamide group may undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid:

This reaction is common in amide derivatives and can be influenced by steric hindrance from the bulky triazole and thiophenyl groups.

Substitution Reactions

The thiophenyl group may participate in electrophilic substitution (e.g., bromination) due to its aromatic nature. The triazole ring’s nitrogen atoms could act as nucleophiles in alkylation or acylation reactions .

Click Chemistry

The triazole core may engage in further cycloaddition reactions, though steric effects from the chlorophenyl and thiophenyl groups could limit reactivity .

Analytical Methods

Common techniques for characterization include:

-

NMR : ¹H and ¹³C NMR to confirm propanamide and triazole connectivity .

-

Mass Spectrometry : LC-MS for molecular weight verification .

-

Thermal Analysis : TGA/DSC for stability assessment.

Biological Activity Insights

While direct data for this compound is unavailable, analogous triazole derivatives exhibit:

-

Antimicrobial Activity : Enhanced by thiophenyl and chlorophenyl groups .

-

Anticancer Potential : Triazoles often interact with enzymes like IDO1, as seen in diphenylurea-triazole hybrids .

Comparison of Functional Groups

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Propanamide | Hydrolysis, amidation | Acid/base catalysis |

| Thiophenyl | Electrophilic substitution | Bromination, nitration |

| Triazole (N-heterocycle) | Click chemistry, alkylation | Cycloaddition, nucleophilic attack |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, the incorporation of thiophene and triazole moieties has been shown to enhance anticancer efficacy against various cancer cell lines, including colon and breast cancer cells. Experimental results suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that triazole derivatives possess significant antifungal and antibacterial properties. The presence of the thiophene ring contributes to the overall effectiveness against microbial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preclinical models. The mechanism involves the modulation of inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole or Pyrazole Moieties

Key Compounds:

N-(3-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 8) Structure: 3-Chlorophenyl group + 1,2,4-triazole. Activity: Tested in SH-SY5Y cells for neuroprotection against 6-OHDA-induced cytotoxicity. Key Difference: The 1,2,4-triazole isomer vs. 1,2,3-triazole in the target compound may alter hydrogen-bonding patterns with biological targets.

N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 9)

- Structure : 4-Chlorophenyl substitution vs. 3-chlorophenyl in the target.

- Activity : Similar neuroprotective screening; para-substitution showed slightly reduced efficacy compared to meta-substituted analogues.

BK62234: 3-(2,5-Dioxopyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide Structure: Shares the thiophen-2-ylmethyl group but incorporates a bicyclic octane system.

Structural Comparison Table:

*Calculated based on formula C₁₆H₁₅ClN₄OS.

Pharmacological and Physicochemical Properties

- Metabolic Stability : The 1,2,3-triazole in the target compound is more resistant to oxidative metabolism compared to pyrazoles or 1,2,4-triazoles, as seen in .

- Binding Affinity: Thiophene’s aromaticity may improve interactions with dopamine receptors or enzymes like monoamine oxidases, similar to BK62234 .

Biological Activity

The compound 3-(3-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a novel synthetic molecule that incorporates a triazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential as an anticancer and antimicrobial agent, supported by various studies and data.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . The presence of the triazole and thiophene rings contributes to its biological properties. The chlorophenyl group is also significant as it may enhance the lipophilicity and bioavailability of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 4.24 μM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT-116 | 2.6 | Apoptosis induction via TS inhibition |

| Compound C | HepG2 | 1.4 | Cell cycle arrest |

The mechanism often involves inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. For example, compounds with similar structures have exhibited effective inhibition against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 7.8 |

| Compound E | Escherichia coli | 15.6 |

Synthesis and Evaluation

A study synthesized several triazole derivatives, including the target compound, and evaluated their biological activities. The results indicated that modifications in the substituents significantly influenced both anticancer and antimicrobial efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to their biological targets. The studies suggest that the incorporation of thiophene and triazole moieties enhances interaction with active sites of enzymes involved in cancer proliferation and microbial resistance .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction yields be optimized?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by amide coupling. Optimization should employ Design of Experiments (DoE) principles, varying parameters such as temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of reactants. Statistical analysis (e.g., ANOVA) can identify critical factors affecting yield. Recrystallization from ethanol-DMF mixtures (1:2 ratio) is recommended for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation?

- 1H/13C NMR : Confirm regiochemistry of the triazole ring (distinct proton shifts at δ 7.8–8.2 ppm for H-5) and amide NH resonance (δ 9.5–10.2 ppm).

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

- HPLC-PDA : Use a C18 column (ACN:H2O gradient) to assess purity (>95%). Cross-reference with computed PubChem spectral data for validation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and analyze for byproducts (e.g., thiophene ring oxidation). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological assays?

- Analog Synthesis : Modify substituents on the chlorophenyl (e.g., para vs. meta positions) or thiophene rings.

- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains).

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. How can contradictory biological activity data across assay systems be resolved?

- Orthogonal Assays : Compare results from enzymatic assays (e.g., IC50) vs. cell-based viability tests (MTT assay).

- Solubility Correction : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives.

- Metabolite Screening : Use LC-MS to identify active metabolites in cell culture media that may confound results .

Q. What computational approaches are effective for predicting reactivity or interaction mechanisms?

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model triazole formation energetics.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify key binding residues.

- Machine Learning : Train models on PubChem bioassay data to predict toxicity or off-target effects .

Q. How can multi-step reaction sequences be designed to incorporate this compound into functional materials?

- Polymerization : Use the triazole as a monomer in click chemistry-driven polymerization (e.g., with diynes).

- Surface Functionalization : Immobilize the compound on gold nanoparticles via thiophene-Au interactions for sensor applications. Monitor step efficiency via in situ FTIR to track functional group conversions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.